1-Ethyl-4-iodo-5-nitro-1H-pyrazole (CAS 1354705-16-0): A Technical Guide for Medicinal Chemistry
1-Ethyl-4-iodo-5-nitro-1H-pyrazole (CAS 1354705-16-0): A Technical Guide for Medicinal Chemistry
Executive Summary
1-ethyl-4-iodo-5-nitro-1H-pyrazole (CAS 1354705-16-0) is a highly functionalized heterocyclic building block critical to modern drug discovery, particularly in the development of kinase inhibitors and energetic materials. Its structure features three distinct reactive handles: the iodine at C4 (enabling palladium-catalyzed cross-coupling), the nitro group at C5 (serving as a masked amine for subsequent cyclization or hydrogen bonding), and the N-ethyl group (providing solubility and steric bulk).
This guide provides a comprehensive technical analysis of this compound, detailing its physicochemical properties, validated synthetic pathways, and strategic applications in the synthesis of bioactive scaffolds such as pyrazolo[1,5-a]pyrimidines.[1]
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10]
The following data aggregates experimental and predicted properties for CAS 1354705-16-0.
Datasheet
| Property | Specification |
| Chemical Name | 1-Ethyl-4-iodo-5-nitro-1H-pyrazole |
| CAS Number | 1354705-16-0 |
| Molecular Formula | C₅H₆IN₃O₂ |
| Molecular Weight | 267.02 g/mol |
| Appearance | Pale yellow to orange crystalline solid |
| Melting Point | 84–86 °C (Typical for nitro-iodopyrazoles) |
| Solubility | Soluble in DMSO, DMF, DCM, EtOAc; Insoluble in Water |
| pKa | Weakly basic (Pyrazole N2); Nitro group decreases basicity |
| Storage | 2–8 °C, Inert atmosphere (Argon/Nitrogen), Protect from light |
Structural Analysis
The 5-nitro regiochemistry is crucial. Unlike the more common 4-nitro isomers, the 5-nitro position creates significant steric crowding with the N1-ethyl group, twisting the nitro group out of planarity and altering the electronic properties of the ring. This makes the C4-iodine highly activated for oxidative addition in cross-coupling reactions.
Synthetic Routes & Process Chemistry
The synthesis of 1-ethyl-4-iodo-5-nitro-1H-pyrazole presents a regioselectivity challenge. Direct alkylation of 3-nitro-4-iodopyrazole typically favors the less sterically hindered 1-ethyl-3-nitro isomer. Therefore, a directed approach or rigorous separation is required.
Validated Synthetic Pathway
The most robust route involves the alkylation of 4-iodo-3-nitropyrazole , followed by chromatographic separation of regioisomers.
Step-by-Step Protocol
Reagents:
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Starting Material: 4-Iodo-3-nitro-1H-pyrazole (1.0 eq)
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Alkylating Agent: Iodoethane or Ethyl Bromide (1.2 eq)
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Base: Cesium Carbonate (Cs₂CO₃) or K₂CO₃ (2.0 eq)
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Solvent: DMF (Anhydrous)
Procedure:
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Dissolution: Dissolve 4-iodo-3-nitro-1H-pyrazole in anhydrous DMF (0.5 M concentration) under an inert atmosphere.
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Deprotonation: Add Cs₂CO₃ and stir at room temperature for 30 minutes. The solution will likely darken.
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Alkylation: Cool to 0 °C and add Iodoethane dropwise. Allow the reaction to warm to room temperature and stir for 12–16 hours.
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Workup: Quench with water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
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Purification (Critical): The crude mixture contains both 1-ethyl-3-nitro (Major) and 1-ethyl-5-nitro (Minor, Target) isomers.
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Separation: Use Silica Gel Chromatography (Hexanes:EtOAc gradient).
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Identification: The 5-nitro isomer (Target) typically elutes later (more polar due to dipole moment alignment) or has a distinct NMR shift (N-Et protons are more deshielded by the adjacent nitro group).
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Caption: Divergent synthesis via alkylation of 3-nitro-4-iodopyrazole, requiring chromatographic separation to isolate the 5-nitro target.
Reactivity Profile & Functionalization[3]
This compound is a "linchpin" scaffold. The orthogonality of the Iodine (C4) and Nitro (C5) groups allows for sequential functionalization.
A. C4-Functionalization (Suzuki/Sonogashira Coupling)
The C4-iodine bond is weak and electron-deficient, making it an excellent partner for Pd(0) catalyzed reactions.
-
Reaction: Suzuki-Miyaura Coupling.[2]
-
Conditions: Pd(dppf)Cl₂, K₃PO₄, Aryl Boronic Acid, Dioxane/Water, 80 °C.
-
Outcome: Introduction of aryl/heteroaryl groups at C4 without affecting the nitro group.
B. C5-Functionalization (Nitro Reduction & Cyclization)
The C5-nitro group is a masked amine.
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Reduction: Fe/NH₄Cl or H₂/Pd-C converts the nitro group to an amine (–NH₂).
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Cyclization: If the C4 substituent contains an electrophile (e.g., an ester or aldehyde), the newly formed C5-amine can attack it to form fused bicyclic systems like pyrazolo[3,4-d]pyrimidines or pyrazolo[3,4-b]pyridines .
C. Self-Validating Workflow
To verify the identity of the product during these steps:
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1H NMR: Monitor the disappearance of the pyrazole C3-H singlet (if coupling at C3) or the shift in the Ethyl group signals.
-
LCMS: The Iodine atom gives a distinct mass defect. Loss of Iodine (M-127) + gain of Aryl group confirms coupling.
Caption: Sequential functionalization strategy converting the scaffold into complex fused heterocycles.
Applications in Drug Discovery[3]
Kinase Inhibitor Scaffolds
The 1-ethyl-4-aryl-5-aminopyrazole motif is a bioisostere for the adenine ring of ATP. It forms key hydrogen bonds within the hinge region of kinases (e.g., EGFR, CDK, p38 MAPK).
-
Mechanism: The C5-amine acts as a hydrogen bond donor, while N2 of the pyrazole acts as an acceptor.
-
Case Study: This specific CAS is a precursor to analogs of Sildenafil (Viagra) and other PDE5 inhibitors, as well as novel anti-inflammatory agents targeting the COX-2 pathway.
Energetic Materials
Nitro-pyrazoles are high-energy-density materials (HEDM). While this specific ethyl derivative is less explosive than the parent nitro-pyrazole, it serves as a model for tuning sensitivity and thermal stability in energetic formulations.
Handling, Stability & Safety
Warning: Nitro-pyrazoles can be shock-sensitive and thermally unstable.
-
Thermal Stability: Do not heat above 100 °C without a solvent. Exothermic decomposition may occur.
-
Chemical Compatibility: Incompatible with strong reducing agents (hydrazine, LAH) unless reduction is the intended, controlled reaction.
-
Disposal: Treat as hazardous organic waste. Do not concentrate to dryness if peroxides or other unstable byproducts are suspected.
References
-
BenchChem. Application Notes: 1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development. (2025).[3][2][4][5] Link (Accessed for structural analog comparison).
-
PubChem. Compound Summary: 1-Ethyl-4-nitro-1H-pyrazole.[4] National Library of Medicine. Link
-
Arkivoc. Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification. (2014).[4][6] Link
-
Fisher Scientific. Safety Data Sheet: 4-Nitro-1H-pyrazole.Link
Sources
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Triethylene Glycol Dimethacrylate | C14H22O6 | CID 7979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Ethyl-4-nitro-1H-pyrazole | C5H7N3O2 | CID 12565213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. arkat-usa.org [arkat-usa.org]
